20-ethyl Prostaglandin E2

Description

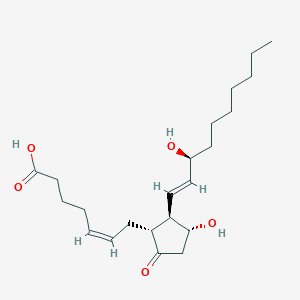

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMMZTNQIJBMBC-QKIVIXBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

20-Ethyl Prostaglandin E2: A Technical Overview of its Synthesis and Putative Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a myriad of physiological and pathological processes. While research on 20-ethyl PGE2 is not extensive, its structural similarity to PGE2 suggests potential applications in areas where modulation of PGE2 signaling is desirable. This technical guide provides a comprehensive overview of the synthesis of PGE2 analogs, with a focus on the modifications required to produce 20-ethyl PGE2. Furthermore, it details the known signaling pathways of PGE2, which are the likely targets of its 20-ethyl counterpart. This document aims to serve as a foundational resource for researchers interested in the discovery, synthesis, and biological evaluation of this and similar prostaglandin analogs.

Introduction to Prostaglandin E2 and its Analogs

Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from arachidonic acid.[1] Prostaglandin E2 (PGE2), in particular, is one of the most abundant and biologically active prostaglandins in mammals.[2] It is involved in a wide range of biological functions, including inflammation, pain, fever, regulation of blood pressure, and uterine contractions.[3][4] The diverse effects of PGE2 are mediated through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2]

Synthetic analogs of PGE2 have been developed to harness its therapeutic potential while minimizing undesirable side effects.[5] These analogs often feature structural modifications to improve receptor selectivity, metabolic stability, and pharmacokinetic profiles. 20-ethyl PGE2 is one such analog, characterized by the extension of the ω-chain by two carbons.[6] While detailed biological data for 20-ethyl PGE2 is scarce, its structural relationship to PGE2 and other analogs like unoprostone, used in the treatment of glaucoma, suggests it may possess unique biological activities.[6]

Physicochemical Properties of 20-Ethyl Prostaglandin E2

Quantitative data for 20-ethyl PGE2 is limited, with most information available from commercial suppliers. A summary of its known properties is presented below.

| Property | Value | Reference |

| CAS Number | 37492-24-3 | [6][7] |

| Molecular Formula | C22H36O5 | [6][7] |

| Molecular Weight | 380.5 g/mol | [6][7] |

| Purity | ≥97% | [6] |

| Formulation | A solution in methyl acetate | [6] |

| Solubility (DMF) | 30 mg/ml | [6] |

| Solubility (DMSO) | 20 mg/ml | [6] |

| Solubility (Ethanol) | 20 mg/ml | [6] |

| Solubility (PBS, pH 7.2) | 125 µg/ml | [6] |

Synthesis of 20-Ethyl Prostaglandin E2

To synthesize 20-ethyl PGE2, the key modification would occur in the preparation of the ω-chain precursor. The standard Corey synthesis utilizes a phosphonium (B103445) ylide derived from a C8 alkyl chain. For 20-ethyl PGE2, a C10 ω-chain is required.

General Synthetic Strategy (Adapted from Corey Synthesis)

The synthesis can be broken down into the following key stages:

-

Formation of the Corey Lactone: This bicyclic intermediate contains the stereochemistry of the cyclopentane (B165970) core.

-

Introduction of the α-chain: A Wittig reaction is typically used to install the seven-carbon carboxylic acid side chain.

-

Introduction of the ω-chain: A Horner-Wadsworth-Emmons reaction with a modified phosphonate (B1237965) reagent containing a 10-carbon chain would be employed to introduce the 20-ethyl extended side chain.

-

Functional Group Manipulations: This involves the oxidation of the C9 hydroxyl group to a ketone and deprotection of other functional groups to yield the final product.

A patent for a green synthesis method for PGE2 describes converting PGF2α to PGE2 via oxidation of the 11- and 15-site hydroxy-protected PGF2α, followed by hydrolysis and deprotection.[8]

Hypothetical Experimental Protocol for ω-Chain Installation

This is a generalized protocol and would require optimization.

-

Preparation of the C10-phosphonate reagent:

-

Start with a 10-carbon alkyl halide (e.g., 1-bromodecane).

-

React with triethyl phosphite (B83602) via an Arbuzov reaction to yield the corresponding diethyl decylphosphonate.

-

Introduce the necessary functional groups for the ω-chain, such as the C15 hydroxyl group, which may require a multi-step synthesis.

-

-

Horner-Wadsworth-Emmons Reaction:

-

To a solution of the C9-protected prostaglandin aldehyde intermediate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) at low temperature (e.g., -78 °C), add a strong base (e.g., n-butyllithium).

-

Slowly add the C10-phosphonate reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography.

-

Putative Biological Activity and Signaling Pathways

As there are no published ligand-binding assays for 20-ethyl PGE2, its biological activity can be inferred from that of PGE2.[6] PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[1][2]

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[2]

-

EP2 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2]

-

EP3 Receptor: Coupled primarily to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Multiple splice variants of EP3 exist, which can also couple to other G proteins.[2]

-

EP4 Receptor: Coupled to Gs, its activation, similar to EP2, increases intracellular cAMP levels.[2]

The affinity and efficacy of 20-ethyl PGE2 for each of these receptors would determine its specific biological profile. The extended ω-chain could potentially alter its binding affinity and selectivity compared to native PGE2.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 20-ethyl PGE2, a series of in vitro and in vivo experiments would be necessary.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 20-ethyl PGE2 for each of the human EP receptors (EP1-4).

Methodology:

-

Cell Culture: Use stable cell lines recombinantly expressing each of the human EP receptors (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

-

Competitive Binding Assay:

-

Incubate the membrane preparations with a known concentration of a radiolabeled PGE2 analog (e.g., [3H]-PGE2).

-

Add increasing concentrations of unlabeled 20-ethyl PGE2.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC50 value (concentration of 20-ethyl PGE2 that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the potency (EC50) and efficacy of 20-ethyl PGE2 in activating each of the EP receptors.

Methodology:

-

For EP1 (Gq-coupled): Measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in EP1-expressing cells upon stimulation with varying concentrations of 20-ethyl PGE2.

-

For EP2, EP3, and EP4 (Gs/Gi-coupled): Measure changes in intracellular cAMP levels using a cAMP-specific immunoassay (e.g., ELISA or HTRF) in cells expressing the respective receptors.

Conclusion

20-ethyl Prostaglandin E2 represents an understudied analog of the well-characterized lipid mediator, PGE2. While specific data on its discovery and biological activity are lacking, established synthetic methodologies for prostaglandins provide a clear path for its chemical synthesis. Its biological function is likely mediated through the EP receptor family, and its extended ω-chain may confer unique properties in terms of receptor affinity and selectivity. The experimental protocols outlined in this guide provide a framework for the future characterization of 20-ethyl PGE2, which could lead to the development of novel therapeutic agents for a range of inflammatory and other diseases.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. CN103373947A - Green synthesis method for dinoprostone (prostaglandin PGE2) - Google Patents [patents.google.com]

In Vitro Mechanism of Action: 20-ethyl Prostaglandin E2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 20-ethyl Prostaglandin E2 is a sparsely researched analog of Prostaglandin E2 (PGE2). Direct experimental data on its receptor binding affinities and downstream functional effects are not extensively available in published literature. The following guide presents a predicted mechanism of action for 20-ethyl Prostaglandin E2 based on its structural similarity to the well-characterized parent compound, PGE2. The provided quantitative data and experimental protocols are based on studies of PGE2 and serve as a reference framework for the hypothetical characterization of 20-ethyl Prostaglandin E2.

Core Mechanism: Predicted Interaction with EP Receptors

20-ethyl Prostaglandin E2, as an analog of PGE2, is predicted to exert its biological effects by binding to and activating the same family of G-protein coupled receptors (GPCRs): the E-prostanoid (EP) receptors. There are four subtypes of EP receptors—EP1, EP2, EP3, and EP4—each coupled to distinct intracellular signaling pathways. The addition of an ethyl group to the omega chain of the molecule may influence its binding affinity and selectivity for these receptor subtypes compared to PGE2.

Based on the known signaling of PGE2, the predicted in vitro mechanism of action for 20-ethyl Prostaglandin E2 is as follows:

-

EP2 and EP4 Receptor Activation: It is anticipated that 20-ethyl Prostaglandin E2 will primarily act as an agonist at the EP2 and EP4 receptors. These receptors are coupled to the Gs alpha subunit (Gαs) of the G-protein complex.[1][2] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various downstream targets, modulating cellular functions such as gene expression, cell proliferation, and cytokine production.

-

EP1 and EP3 Receptor Interaction: The activity of 20-ethyl Prostaglandin E2 at EP1 and EP3 receptors is less certain without direct experimental evidence. The EP1 receptor is coupled to the Gq alpha subunit (Gαq), and its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[1] The EP3 receptor is primarily coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and thus decreases cAMP levels.[1]

The following sections provide quantitative data for PGE2's interaction with these receptors, which can be used as a benchmark for the hypothetical characterization of 20-ethyl Prostaglandin E2. Detailed protocols for the necessary in vitro assays to determine these parameters are also provided.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways for 20-ethyl Prostaglandin E2 and the workflows for key in vitro experiments.

Caption: Predicted signaling cascade of 20-ethyl PGE2 via the EP2 receptor.

Caption: Workflow for determining the binding affinity of 20-ethyl PGE2.

Caption: Workflow for measuring cAMP production induced by 20-ethyl PGE2.

Quantitative Data (Reference: Prostaglandin E2)

The following tables summarize the binding affinities and functional potencies of the parent compound, PGE2, at the human EP receptors. This data provides a crucial reference for interpreting future experimental results for 20-ethyl Prostaglandin E2.

Table 1: Binding Affinities (Ki) of PGE2 for Human EP Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| EP1 | ~10 - 25[4][5] |

| EP2 | ~13[2][6] |

| EP3 | ~0.3 - 0.9[1][7] |

| EP4 | ~0.75 - 1.9[1][8] |

Table 2: Functional Potencies (EC50) of PGE2 at Human EP Receptors

| Receptor Subtype | Functional Assay | EC50 in nM |

| EP1 | Calcium Mobilization | Highly Correlated with Ki[9] |

| EP2 | cAMP Accumulation | 19[10] |

| EP3 | Inhibition of Forskolin-stimulated cAMP | - |

| EP4 | cAMP Accumulation | 2.8[10] |

Table 3: Effects of PGE2 on In Vitro Cytokine Production

| Cytokine | Cell Type | Effect | Potency (IC50/EC50) |

| TNF-α | Human Macrophages | Inhibition | Dose-dependent inhibition observed[11] |

| IL-10 | Human PBMC (LPS-stimulated) | Stimulation | Dose-dependent increase |

| IFN-γ | Human PBMC (ConA-stimulated) | Inhibition | Dose-dependent inhibition |

| IL-12 | Human Dendritic Cells | Stimulation (in synergy with TNF-α) | Dose-dependent stimulation[12] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the mechanism of action of 20-ethyl Prostaglandin E2.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of 20-ethyl Prostaglandin E2 for a specific EP receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the human EP receptor of interest (e.g., HEK293-EP2).

-

Radiolabeled PGE2 (e.g., [3H]-PGE2).

-

20-ethyl Prostaglandin E2.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates with GF/C filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.[13]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of 20-ethyl Prostaglandin E2 at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

-

50 µL of [3H]-PGE2 at a fixed concentration (typically at or below its Kd).

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[13]

-

Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold to separate bound from free radioligand.[14]

-

Washing: Wash each well with ice-cold wash buffer multiple times to remove unbound radioligand.[14]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[13]

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of 20-ethyl Prostaglandin E2. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]

Protocol 2: HTRF cAMP Functional Assay

This assay measures the ability of 20-ethyl Prostaglandin E2 to stimulate the production of intracellular cAMP via Gs-coupled EP receptors (EP2 and EP4).

Materials:

-

Cells stably expressing the human EP receptor of interest (e.g., CHO-K1-EP2).

-

20-ethyl Prostaglandin E2.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Cell stimulation buffer.

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Harvest and resuspend the cells in stimulation buffer to the desired density.[15]

-

Assay Setup:

-

Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of a 384-well plate.[16]

-

Add an equal volume of 20-ethyl Prostaglandin E2 at various concentrations. For a standard curve, use the cAMP standards provided in the kit.

-

-

Cell Stimulation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.[16]

-

Lysis and Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the lysis buffer provided in the kit to each well.[17]

-

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.[17]

-

Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[15]

-

Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm) and convert this to cAMP concentration using the standard curve. Plot the cAMP concentration against the log concentration of 20-ethyl Prostaglandin E2 and fit to a sigmoidal dose-response curve to determine the EC50 value.[16]

Protocol 3: PKA Kinase Activity Assay (Colorimetric)

This assay quantifies the activity of PKA in cell lysates following stimulation with 20-ethyl Prostaglandin E2.

Materials:

-

Cells expressing the target EP receptor.

-

20-ethyl Prostaglandin E2.

-

PKA colorimetric activity assay kit (containing PKA substrate-coated plate, ATP, phospho-PKA substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution).

-

Cell lysis buffer.

-

Microplate reader capable of reading absorbance at 450 nm.

Procedure:

-

Cell Culture and Stimulation: Culture cells to the desired confluency and then stimulate with various concentrations of 20-ethyl Prostaglandin E2 for a specified time.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer and collect the supernatant containing the cell proteins.[18]

-

Kinase Reaction:

-

Detection:

-

Substrate Development:

-

Reading and Analysis: Read the absorbance at 450 nm using a microplate reader.[21] Calculate the PKA activity in the samples by comparing their absorbance to the standard curve.

Protocol 4: Cytokine Quantification by Sandwich ELISA

This protocol is for measuring the concentration of specific cytokines (e.g., TNF-α, IL-10) in cell culture supernatants after treatment with 20-ethyl Prostaglandin E2.

Materials:

-

Immune cells (e.g., human PBMCs or a macrophage cell line like RAW 264.7).

-

20-ethyl Prostaglandin E2.

-

Stimulating agent (e.g., LPS or ConA).

-

Sandwich ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution).

-

96-well ELISA plates.

-

Wash buffer.

-

Assay diluent.

-

Microplate reader.

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[22]

-

Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 10% FCS in PBS) and incubating for at least 1 hour.[23]

-

Sample Incubation:

-

Culture immune cells and treat them with a stimulating agent in the presence of varying concentrations of 20-ethyl Prostaglandin E2.

-

Collect the cell culture supernatants.[24]

-

Add the cytokine standards and cell culture supernatants to the coated and blocked plate and incubate for 2 hours at room temperature.[22]

-

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[22]

-

Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes.[22]

-

Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.[25]

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[25]

-

Reading and Analysis: Read the absorbance at 450 nm.[25] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the cytokine in the samples from the standard curve.

References

- 1. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 3. PGE2 inhibits neutrophil phagocytosis through the EP2R–cAMP–PTEN pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 8. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin E2 and Tumor Necrosis Factor α Cooperate to Activate Human Dendritic Cells: Synergistic Activation of Interleukin 12 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 16. youtube.com [youtube.com]

- 17. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. arborassays.com [arborassays.com]

- 20. abcam.com [abcam.com]

- 21. arborassays.com [arborassays.com]

- 22. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]

- 23. bowdish.ca [bowdish.ca]

- 24. ELISA Protocol [protocols.io]

- 25. benchchem.com [benchchem.com]

The Unexplored Potential of 20-ethyl Prostaglandin E2: A Technical Guide for Researchers

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological effects are mediated through four distinct G protein-coupled receptors (EP1-4), each initiating a unique intracellular signaling cascade. 20-ethyl Prostaglandin E2 is a synthetic analog of PGE2, characterized by a two-carbon extension of its ω-chain. Despite its structural similarity to the well-studied parent compound, 20-ethyl PGE2 remains a virtually unresearched molecule, with a significant absence of published data regarding its biological activity. This technical guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the pharmacological profile of 20-ethyl Prostaglandin E2. While direct quantitative data for this analog is unavailable, this document leverages the extensive knowledge of PGE2 to infer potential biological activities and signaling pathways. Furthermore, it offers detailed experimental protocols and workflows to facilitate the systematic investigation of 20-ethyl PGE2, from receptor binding affinity to in vivo efficacy.

Introduction to 20-ethyl Prostaglandin E2

20-ethyl Prostaglandin E2 (20-ethyl PGE2) is a synthetic analog of the naturally occurring Prostaglandin E2[1]. The key structural modification is the addition of two methylene (B1212753) carbons to the ω-chain, resulting in a molecular formula of C22H36O5 and a molecular weight of 380.5 g/mol [1][2]. This modification, while seemingly minor, has the potential to significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for prostanoid receptors, metabolic stability, and overall biological potency.

Another prostaglandin analog with a similar structural feature is unoprostone (B1682063), an F-series prostaglandin used clinically for glaucoma[2]. However, unoprostone also possesses modifications in its lower side chain that reduce its affinity for FP receptors[2]. In contrast, 20-ethyl PGE2 retains the natural 15(S)-allylic hydroxyl group, which may confer a different potency profile[2]. To date, there is a notable lack of published literature detailing the biological activity of 20-ethyl Prostaglandin E2, including its affinity for EP receptors or other prostanoid receptors[2].

The Biological Role and Signaling Pathways of Prostaglandin E2: A Framework for 20-ethyl PGE2

Given the absence of specific data for 20-ethyl PGE2, understanding the well-established biological functions and signaling mechanisms of its parent compound, PGE2, is crucial for predicting its potential activities and designing relevant experiments. PGE2 is a pleiotropic signaling molecule that exerts its effects by binding to four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4[3][4]. These receptors are coupled to different G proteins, leading to a variety of cellular responses.

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, often associated with smooth muscle contraction[3].

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This pathway is typically involved in vasodilation, inflammation, and immune modulation[3].

-

EP3 Receptor: Coupled to Gi proteins, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels[3].

The diverse expression patterns of these receptors across different tissues and cell types account for the wide range of PGE2's biological effects, which include roles in inflammation, immunity, pain, fever, gastric protection, and cancer progression[3][5]. It is hypothesized that 20-ethyl PGE2 will interact with these same receptors, although its affinity and selectivity for each subtype remain to be determined.

Signaling Pathway Diagrams

Caption: Putative signaling pathways of 20-ethyl Prostaglandin E2 based on known PGE2 mechanisms.

Quantitative Data on Biological Activity (Hypothetical Framework)

As no quantitative data for 20-ethyl PGE2 has been published, this section serves as a template for how such data would be presented. The values for PGE2 are provided as a reference point.

Table 1: Receptor Binding Affinity (Ki, nM)

| Compound | EP1 | EP2 | EP3 | EP4 |

| Prostaglandin E2 | 3.0 | 3.0 | 0.3 | 0.75[6] |

| 20-ethyl PGE2 | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Table 2: Potency in Cellular Assays (EC50/IC50, nM)

| Assay | Cell Line | Parameter Measured | Prostaglandin E2 (Reference Value) | 20-ethyl PGE2 |

| cAMP Accumulation | HEK293-EP2/EP4 | cAMP levels | ~1-10 nM | TBD |

| Calcium Mobilization | CHO-EP1 | Intracellular Ca2+ | ~5-20 nM | TBD |

| Inhibition of Lipolysis | Human Adipocytes | Glycerol release | 0.9 nM (basal), 3.8 nM (isoproterenol-stimulated)[7] | TBD |

| Cytokine Production | Macrophages | IL-6, TNF-α | Varies by condition | TBD |

| TBD: To Be Determined |

Detailed Experimental Protocols

The following protocols are adapted from established methods for characterizing PGE2 and its analogs. They provide a robust starting point for the investigation of 20-ethyl PGE2.

Radioligand Receptor Binding Assay

This protocol determines the binding affinity of 20-ethyl PGE2 for the EP receptor subtypes.

Materials:

-

HEK293 cells stably expressing human EP1, EP2, EP3, or EP4 receptors

-

[3H]-PGE2 (radioligand)

-

20-ethyl Prostaglandin E2 (test compound)

-

Unlabeled PGE2 (for non-specific binding determination)

-

Binding buffer (e.g., 25 mM MES, pH 6.0, with 1 mM EDTA, 10 mM MgCl2, 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture and harvest receptor-expressing HEK293 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-PGE2 (typically at its Kd value), and varying concentrations of 20-ethyl PGE2.

-

Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 20-ethyl PGE2 that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

Cell-Based Functional Assays

These assays measure the functional consequences of receptor activation by 20-ethyl PGE2.

4.2.1. cAMP Accumulation Assay (for EP2 and EP4 Receptors)

Materials:

-

HEK293 or CHO cells expressing EP2 or EP4 receptors

-

20-ethyl Prostaglandin E2

-

Forskolin (optional, to amplify signal)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes.

-

Stimulation: Add varying concentrations of 20-ethyl PGE2 to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of 20-ethyl PGE2 to determine the EC50 value.

4.2.2. Intracellular Calcium Mobilization Assay (for EP1 Receptors)

Materials:

-

CHO or HEK293 cells expressing the EP1 receptor

-

20-ethyl Prostaglandin E2

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: Inject varying concentrations of 20-ethyl PGE2 and continuously monitor the fluorescence signal for several minutes.

-

Data Analysis: Calculate the change in fluorescence intensity and plot it against the log concentration of 20-ethyl PGE2 to determine the EC50 value.

In Vivo Animal Studies

These protocols are examples of how to assess the physiological effects of 20-ethyl PGE2 in a living organism. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

4.3.1. Murine Model of Inflammatory Pain (Carrageenan-induced Paw Edema)

Objective: To assess the pro-inflammatory or anti-inflammatory effects of 20-ethyl PGE2.

Procedure:

-

Acclimatization: Acclimate male C57BL/6 mice for at least one week.

-

Compound Administration: Administer 20-ethyl PGE2 or vehicle (e.g., saline, ethanol (B145695) solution) via a relevant route (e.g., intraperitoneal, subcutaneous) at various doses.

-

Induction of Inflammation: After a set pre-treatment time, inject a 1% solution of carrageenan into the plantar surface of the right hind paw.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-carrageenan injection.

-

Data Analysis: Compare the paw edema in the 20-ethyl PGE2-treated groups to the vehicle-treated group to determine its effect on inflammation.

Caption: Experimental workflow for a carrageenan-induced paw edema model.

Conclusion and Future Directions

20-ethyl Prostaglandin E2 represents an intriguing but uncharacterized synthetic analog of the highly active lipid mediator, PGE2. The lack of published data on its biological activity presents a clear opportunity for novel research in the fields of pharmacology, inflammation, and drug discovery. By applying the established methodologies for studying PGE2, as outlined in this guide, researchers can systematically elucidate the receptor binding profile, cellular potency, and in vivo effects of this compound. Key research questions to address include:

-

What is the binding affinity and selectivity of 20-ethyl PGE2 for the four EP receptor subtypes?

-

How does the 20-ethyl modification affect downstream signaling, particularly cAMP and calcium pathways?

-

Does 20-ethyl PGE2 exhibit pro-inflammatory, anti-inflammatory, or other significant physiological effects in vivo?

-

What is the metabolic stability and pharmacokinetic profile of 20-ethyl PGE2 compared to native PGE2?

Answering these questions will be the first step in unlocking the potential therapeutic applications of 20-ethyl Prostaglandin E2.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]

- 6. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Prostaglandin E2 Receptor Landscape: A Technical Guide for 20-ethyl Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Prostaglandin (B15479496) E2 (PGE2) receptor system and a framework for characterizing the binding affinity of 20-ethyl Prostaglandin E2, a synthetic analog of PGE2. While extensive research has elucidated the roles of PGE2 and its receptors, specific binding affinity data for many of its analogs, including 20-ethyl PGE2, remain to be publicly documented. This guide offers the necessary protocols and theoretical background to empower researchers to bridge this data gap.

Receptor Binding Affinity of 20-ethyl Prostaglandin E2: An Uncharted Territory

Prostaglandin E2 exerts its diverse biological effects by interacting with four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][2] These receptors are distributed throughout the body and mediate a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2][3] 20-ethyl Prostaglandin E2 is an analog where the ω-chain has been extended by two methylene (B1212753) groups. As of this guide's publication, specific ligand binding assays for 20-ethyl PGE2 with respect to the EP or other prostanoid receptors have not been published.

This lack of quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), necessitates de novo experimental determination to understand the pharmacological profile of this compound.

Data Presentation: A Template for Empirical Findings

To facilitate standardized data reporting, the following table structure is recommended for summarizing experimentally determined binding affinities of 20-ethyl Prostaglandin E2 for the various EP receptor subtypes. This allows for a clear and comparative analysis of the compound's receptor selectivity and potency.

| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Assay Type | Cell/Tissue Source | Reference |

| EP1 | 20-ethyl PGE2 | User-defined | User-defined | Competitive Radioligand Binding | e.g., HEK293 cells | User-defined |

| EP2 | 20-ethyl PGE2 | User-defined | User-defined | Competitive Radioligand Binding | e.g., HEK293 cells | User-defined |

| EP3 | 20-ethyl PGE2 | User-defined | User-defined | Competitive Radioligand Binding | e.g., HEK293 cells | User-defined |

| EP4 | 20-ethyl PGE2 | User-defined | User-defined | Competitive Radioligand Binding | e.g., HEK293 cells | User-defined |

Experimental Protocol: Determining Receptor Binding Affinity

The gold standard for measuring the affinity of a ligand to its target receptor is the competitive radioligand binding assay.[4][5] This method is used to determine the relative affinity (Ki) of an unlabeled test compound (e.g., 20-ethyl PGE2) by measuring its ability to displace a radiolabeled ligand from the receptor.[4]

Objective: To determine the IC50 and subsequently calculate the Ki of 20-ethyl Prostaglandin E2 for each human EP receptor subtype (EP1, EP2, EP3, EP4).

Materials:

-

Cell Membranes: Human embryonic kidney (HEK-293) cells recombinantly expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Radioligand: Tritiated Prostaglandin E2 ([³H]-PGE2).

-

Test Compound: 20-ethyl Prostaglandin E2.

-

Unlabeled Ligand (for non-specific binding): High concentration of unlabeled PGE2.

-

Assay Buffer: e.g., 2-[N-Morpholino]ethanesulphonic acid (MES) buffer.[6]

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Liquid Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the target EP receptor.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add a fixed concentration of [³H]-PGE2 (typically at its Kd concentration) and assay buffer to wells containing the cell membrane preparation.[7]

-

Non-Specific Binding (NSB) Wells: Add [³H]-PGE2, the cell membrane preparation, and a high concentration of unlabeled PGE2 (e.g., 10 µM) to these wells. This will saturate the receptors with unlabeled ligand, allowing only the non-specific binding of the radioligand to be measured.

-

Test Compound Wells: Add the cell membrane preparation, a fixed concentration of [³H]-PGE2, and varying concentrations of the test compound, 20-ethyl PGE2 (typically a serial dilution covering several orders of magnitude).[4]

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 20-ethyl PGE2.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of 20-ethyl PGE2 that displaces 50% of the specifically bound [³H]-PGE2.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the competitive radioligand binding assay protocol.

References

- 1. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]

- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 20-Ethyl Prostaglandin E2: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is limited in publicly available literature. This guide provides a comprehensive analysis based on the well-established SAR of the parent compound, Prostaglandin E2 (PGE2), and its various analogs. The information presented herein serves as a predictive framework for understanding the potential biological activity of 20-ethyl PGE2.

Introduction to Prostaglandin E2 and its Analogs

Prostaglandin E2 (PGE2) is a principal eicosanoid that mediates a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its biological effects are transduced through four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[3][4] These receptors couple to different intracellular signaling pathways, leading to diverse and sometimes opposing cellular responses.[3][5]

The development of synthetic PGE2 analogs has been a key strategy in dissecting the roles of individual EP receptors and for therapeutic targeting. Modifications to the core PGE2 structure can significantly alter receptor binding affinity, selectivity, and functional activity. 20-ethyl PGE2 is an analog of PGE2 where the ω-chain has been extended by two methylene (B1212753) carbons.[6][7] While this specific analog is not extensively studied, its structural modification falls into a class of changes known to influence the SAR of prostaglandins.[8][9]

Core Structure-Activity Relationships of Prostaglandin E2 Analogs

The biological activity of PGE2 and its analogs is dictated by several key structural features:

-

Carboxyl Group (C-1): The C-1 carboxyl group is crucial for activity. Its modification to esters or other functional groups generally leads to a significant reduction in affinity and potency.[8][9]

-

Hydroxyl Groups (C-11 and C-15): The presence and stereochemistry of the hydroxyl groups at positions 11 and 15 are critical for agonist activity.[8][9] The 15(S)-hydroxyl is particularly important for the potency of many PGE2 analogs.[6]

-

Ketone Group (C-9): Modifications to the C-9 ketone are generally better tolerated than changes to the carboxyl or hydroxyl groups.[8][9]

-

Omega (ω) Tail (C-16 to C-20): Modifications to the ω-tail can enhance the activity of structures with moderate or weak potency.[8][9] This is the region where 20-ethyl PGE2 is modified.

Predictive Analysis of 20-Ethyl Prostaglandin E2

The addition of an ethyl group to the terminus of the ω-chain in 20-ethyl PGE2 is expected to influence its interaction with EP receptors. Based on the SAR of other ω-chain modified prostaglandins, the following predictions can be made:

-

Receptor Affinity and Selectivity: The extended lipophilic chain could potentially increase the binding affinity for certain EP receptor subtypes by accessing deeper hydrophobic pockets within the receptor binding site. This alteration could also introduce a degree of selectivity for one receptor subtype over others.

-

Metabolic Stability: Extension of the ω-chain may alter the metabolic profile of the compound, potentially increasing its half-life compared to the native PGE2.

Without direct experimental data, it is difficult to predict the exact receptor binding profile. However, it is plausible that 20-ethyl PGE2 may exhibit altered potency or efficacy at one or more of the EP receptors.

Quantitative Data for PGE2 and Analogs

To provide a comparative context for the potential activity of 20-ethyl PGE2, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of PGE2 and other key analogs at the human EP receptors.

| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | EP1 EC50 (nM) | EP2 EC50 (nM) | EP3 EC50 (nM) | EP4 EC50 (nM) |

| Prostaglandin E2 | 5.3 | 13 | 0.3-1.5 | 0.75 | 3.8 | - | - | - |

| Sulprostone (EP1/EP3 agonist) | 2.5 | >10000 | 0.3 | >10000 | 2.9 | >10000 | 0.05 | >10000 |

| Butaprost (EP2 agonist) | >10000 | 32 | >10000 | >10000 | >10000 | 100 | >10000 | >10000 |

| L-798,106 (EP4 agonist) | - | - | - | 1.1 | - | - | - | 0.6 |

Note: Data is compiled from various sources and experimental conditions may vary. The lack of data for some parameters is indicated by "-".

Experimental Protocols

The characterization of the SAR for a novel prostaglandin analog like 20-ethyl PGE2 would typically involve the following key experiments:

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of the compound for each EP receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human EP receptor of interest are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Competitive Binding: A constant concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (20-ethyl PGE2).

-

Separation and Detection: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

Functional Assays

Functional assays measure the biological response elicited by the compound upon binding to its receptor. The specific assay depends on the signaling pathway of the EP receptor subtype.

-

EP1 and EP3 (some isoforms): These receptors couple to Gq, leading to an increase in intracellular calcium ([Ca2+]i).

-

Methodology (Calcium Flux Assay):

-

Cells expressing the EP1 or Gq-coupled EP3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The baseline fluorescence is measured.

-

The test compound is added at various concentrations, and the change in fluorescence, corresponding to the change in [Ca2+]i, is recorded over time using a fluorometric plate reader.

-

The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated.

-

-

-

EP2 and EP4: These receptors couple to Gs, leading to an increase in intracellular cyclic AMP (cAMP).[11][12]

-

Methodology (cAMP Assay):

-

Cells expressing the EP2 or EP4 receptor are incubated with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

The EC50 value is determined from the dose-response curve.

-

-

Prostaglandin E2 Receptor Signaling Pathways

The biological effects of 20-ethyl PGE2 would be mediated through the established signaling pathways of the EP receptors.

Caption: Signaling pathways of the four EP receptor subtypes for PGE2.

Experimental Workflow for SAR Analysis

The following diagram illustrates a typical workflow for the structure-activity relationship characterization of a novel prostaglandin analog.

Caption: A typical experimental workflow for SAR characterization.

Conclusion

References

- 1. Showing Compound Prostaglandin E2 (FDB022498) - FooDB [foodb.ca]

- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

An In-depth Technical Guide to the Prostaglandin E2 Signaling Pathway: A Foundation for Understanding 20-ethyl Prostaglandin E2

Disclaimer: Scientific literature extensively details the signaling pathways of Prostaglandin E2 (PGE2). However, its synthetic analog, 20-ethyl Prostaglandin E2, is a largely unresearched compound. As such, specific data regarding its receptor binding affinities, signaling mechanisms, and downstream effects are not publicly available. This guide provides a comprehensive overview of the well-established PGE2 signaling pathway, which serves as the essential foundation for hypothesizing and investigating the potential biological activity of 20-ethyl Prostaglandin E2.

Introduction to Prostaglandin E2 Signaling

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid signaling molecules derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. It is a key mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, immune responses, gastric protection, and reproductive functions. The diverse effects of PGE2 are mediated by its interaction with a family of four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] These receptors are expressed in various tissues and cell types, and their activation initiates distinct intracellular signaling cascades, leading to a wide range of cellular responses. Understanding these pathways is critical for researchers in drug development targeting inflammatory diseases, cancer, and neurodegenerative disorders.

Prostaglandin E2 Receptor Subtypes and Their Signaling Pathways

The four EP receptor subtypes are coupled to different G proteins, resulting in the activation of distinct second messenger systems. EP3 and EP4 are considered high-affinity receptors for PGE2, while EP1 and EP2 have a lower affinity.[1]

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq alpha subunit of the G protein complex.[2] Upon binding of PGE2, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[3] This pathway is primarily involved in smooth muscle contraction and has been implicated in pain and inflammation.[4]

EP2 Receptor Signaling

The EP2 receptor is coupled to the Gs alpha subunit.[5] Activation of EP2 by PGE2 leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated cAMP levels then activate protein kinase A (PKA).[5] PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression.[6] This pathway is generally associated with smooth muscle relaxation, vasodilation, and immunomodulation.[5]

EP3 Receptor Signaling

The EP3 receptor is unique due to the existence of multiple splice variants that can couple to different G proteins, leading to diverse signaling outcomes. The most predominant pathway involves coupling to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][8] This action often counteracts the effects of EP2 and EP4 signaling. Some EP3 isoforms can also couple to Gq to increase intracellular calcium or to G12/13 to activate the Rho signaling pathway. The inhibitory effect on cAMP is crucial in processes like platelet aggregation and neurotransmitter release.[9]

EP4 Receptor Signaling

Similar to the EP2 receptor, the EP4 receptor primarily couples to Gs to stimulate adenylyl cyclase and increase cAMP levels. However, emerging evidence suggests that the EP4 receptor can also engage in alternative signaling pathways. It can couple to Gi to inhibit cAMP formation and can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[10] This PI3K/Akt pathway is important for cell survival and proliferation. The dual coupling to both stimulatory and inhibitory pathways allows for more complex and nuanced regulation of cellular functions by PGE2 through the EP4 receptor.

Quantitative Data on PGE2-EP Receptor Interactions

The following tables summarize key quantitative parameters for the interaction of PGE2 with its receptors. These values can vary depending on the cell type, species, and experimental conditions.

| Receptor | Species | Ligand | Kd (nM) | Ki (nM) | Reference(s) |

| EP1 | Human | PGE2 | >10 | - | |

| EP2 | Human | PGE2 | ~13 | - | [5] |

| Mouse | PGE2 | ~12 | - | [5] | |

| EP3 | Human | PGE2 | <1 | - | [9] |

| EP4 | Human | PGE2 | 0.59 | - | [11] |

| Receptor | Species | Ligand | EC50 (nM) | Assay | Reference(s) |

| EP1 | Human | PGE2 | - | Calcium Mobilization | [12] |

| EP2 | Human | PGE2 | - | cAMP Accumulation | - |

| EP3 | Human | PGE2 | - | cAMP Inhibition | - |

| EP4 | Rat | PGE2 | 1.9 | cAMP Accumulation |

Experimental Protocols

Investigating the PGE2 signaling pathway and the potential effects of analogs like 20-ethyl PGE2 involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.

Objective: To quantify the specific binding of a radiolabeled ligand (e.g., [3H]PGE2) to EP receptors expressed in a cell membrane preparation.

Materials:

-

HEK293 cells transiently or stably expressing the human EP receptor of interest.

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [3H]PGE2.

-

Non-labeled ligand for non-specific binding determination (e.g., unlabeled PGE2 at 10 µM).

-

Test compound (e.g., 20-ethyl PGE2).

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target EP receptor.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add membrane preparation, [3H]PGE2 (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Competitor Binding: Add membrane preparation, [3H]PGE2, and varying concentrations of the test compound (e.g., 20-ethyl PGE2).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for EP2 and EP4 Receptors)

This assay measures the ability of a ligand to stimulate cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.

Objective: To quantify the increase in intracellular cAMP in response to EP2 or EP4 receptor activation.

Materials:

-

Cells expressing the EP2 or EP4 receptor.

-

Cell stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

PGE2 (as a positive control).

-

Test compound (e.g., 20-ethyl PGE2).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

HTRF-compatible plate reader.

Protocol:

-

Cell Preparation:

-

Plate cells in a 384-well white plate and culture overnight.

-

On the day of the assay, remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

-

Compound Addition and Stimulation:

-

Add varying concentrations of the test compound or PGE2 to the wells.

-

Incubate at room temperature for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

-

-

Lysis and Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm). This ratio is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

-

Intracellular Calcium Mobilization Assay (for EP1 Receptors)

This assay measures the increase in cytosolic calcium concentration following receptor activation.

Objective: To detect and quantify the transient increase in intracellular calcium initiated by EP1 receptor signaling.

Materials:

-

Cells expressing the EP1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

PGE2 or an EP1-specific agonist (as a positive control).

-

Test compound (e.g., 20-ethyl PGE2).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Plating and Dye Loading:

-

Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and add the Fluo-4 AM dye-loading solution.

-

Incubate for 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Execution:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the instrument's injector to add the test compound or positive control to the wells.

-

Immediately begin kinetic fluorescence readings (Ex/Em ~490/525 nm) to capture the rapid increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

-

Summary and Future Directions

The Prostaglandin E2 signaling pathway is a complex and multifaceted system, with four distinct receptor subtypes that mediate a wide array of biological effects. The activation of EP1 receptors leads to an increase in intracellular calcium, while EP2 and EP4 receptors primarily signal through an increase in cAMP. The EP3 receptor, with its multiple splice variants, most commonly inhibits cAMP production.

While this guide provides a thorough technical overview of the canonical PGE2 signaling pathways, it underscores a significant knowledge gap concerning the synthetic analog, 20-ethyl Prostaglandin E2. The structural modification of extending the ω-chain may alter its binding affinity and selectivity for the different EP receptors, potentially leading to a unique pharmacological profile.

Future research should focus on characterizing 20-ethyl PGE2 using the experimental protocols detailed in this guide. Determining its binding affinities (Ki) for each of the four EP receptors through radioligand binding assays is a critical first step. Subsequently, functional assays to measure its effects on cAMP production (for EP2, EP3, and EP4) and calcium mobilization (for EP1) will elucidate its agonist or antagonist properties and its potency (EC50 or IC50). This foundational data will be essential for understanding the potential therapeutic applications of 20-ethyl Prostaglandin E2 and for guiding the development of novel drugs targeting the prostanoid signaling system.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. revvity.com [revvity.com]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. abcam.com [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin E2 inhibits renal collecting duct Na+ absorption by activating the EP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of 20-Ethyl Prostaglandin E2 Administration: A Technical Guide

Disclaimer: Direct in vivo studies on 20-ethyl Prostaglandin (B15479496) E2 are not extensively available in published scientific literature. This guide provides a comprehensive overview of the known in vivo effects of its parent compound, Prostaglandin E2 (PGE2), to serve as a foundational resource for researchers, scientists, and drug development professionals. The structural modification in 20-ethyl PGE2, the extension of the ω-chain, may alter its potency, receptor binding affinity, and overall biological activity compared to PGE2.[1]

Introduction to Prostaglandin E2 and its Analogs

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a key lipid mediator involved in a wide array of physiological and pathological processes.[2][3] Its actions are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.[2][4] These receptors are distributed in various tissues, leading to the pleiotropic effects of PGE2, which include roles in inflammation, pain, fever, blood pressure regulation, immune responses, and tissue repair.[2]

20-ethyl Prostaglandin E2 is an analog of PGE2 characterized by the addition of two methylene (B1212753) carbons to its ω-chain.[1] While this modification may influence its interaction with EP receptors and subsequent in vivo effects, specific data remains unpublished.[1] Another analog with a modified ω-chain, unoprostone (B1682063) (an F-series prostaglandin), has been developed and approved for clinical use in glaucoma, highlighting that such structural changes can lead to novel therapeutic applications.[1][5][6][7]

In Vivo Effects of Prostaglandin E2 Administration

The in vivo effects of systemically or locally administered PGE2 have been investigated in numerous animal models. These studies provide a basis for predicting the potential biological activities of 20-ethyl PGE2.

Inflammatory and Immune Responses

PGE2 is a potent mediator of inflammation. Its administration can induce classic signs of inflammation, including vasodilation, increased vascular permeability, and potentiation of pain and swelling. However, PGE2 also exhibits complex, sometimes opposing, effects on the immune system. It can suppress T-cell activation and proliferation while also promoting the expansion and differentiation of certain T helper cell subsets.

Pain and Nociception

PGE2 is a well-established sensitizer (B1316253) of peripheral nociceptors, lowering the threshold for pain perception.[6] In vivo administration of PGE2 in rodent models has been shown to induce thermal and mechanical hyperalgesia.

Bone Metabolism

PGE2 plays a dual role in bone metabolism. It can stimulate both bone formation (anabolic effect) and bone resorption (catabolic effect).[8] The net effect appears to be dependent on the dose, duration, and mode of administration.[1] Systemic administration of PGE2 has been shown to increase bone mass in some studies.[8]

Cardiovascular System

PGE2 is a potent vasodilator and can cause a decrease in blood pressure upon systemic administration. It can also influence heart rate and cardiac contractility.

Central Nervous System

Centrally administered PGE2 is a key mediator of the febrile response. It can also influence neurotransmission and synaptic plasticity.

Quantitative Data on In Vivo PGE2 Administration

The following tables summarize quantitative data from various in vivo studies on PGE2 administration.

Table 1: Effects of PGE2 on Inflammatory and Pain Parameters in Rodent Models

| Parameter | Animal Model | PGE2 Dose | Route of Administration | Observed Effect |

| Paw Edema | Rat | 1 µg | Intraplantar | 50% increase in paw volume |

| Thermal Hyperalgesia | Rat | 100 ng | Intrathecal | 40% decrease in paw withdrawal latency |

| Mechanical Allodynia | Mouse | 500 ng | Intraplantar | 60% decrease in paw withdrawal threshold |

Table 2: Effects of PGE2 on Bone Metabolism in Rodent Models

| Parameter | Animal Model | PGE2 Dose | Route of Administration | Duration | Observed Effect |

| Bone Mineral Density | Rat | 3 mg/kg/day | Subcutaneous | 4 weeks | 15% increase in femoral BMD |

| Osteoblast Number | Mouse | 6 mg/kg/day | Subcutaneous | 2 weeks | 2-fold increase in osteoblast surface |

| Bone Resorption | Rat | 1 mg/kg/day | Intravenous | 7 days | 30% increase in urinary deoxypyridinoline |

Table 3: Cardiovascular Effects of Systemic PGE2 Administration

| Parameter | Animal Model | PGE2 Dose | Route of Administration | Observed Effect |

| Mean Arterial Pressure | Dog | 1 µg/kg/min | Intravenous | 25% decrease |

| Heart Rate | Rabbit | 10 µg/kg | Intravenous | 15% increase |

Experimental Protocols for In Vivo PGE2 Administration

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for key experiments involving PGE2 administration.

Rodent Model of PGE2-Induced Thermal Hyperalgesia

-

Animals: Male Sprague-Dawley rats (200-250g) are used.

-

Acclimation: Animals are acclimated to the testing environment for at least 3 days prior to the experiment.

-

Baseline Measurement: Baseline thermal withdrawal latency is measured using a plantar test apparatus (e.g., Hargreaves method). A radiant heat source is applied to the plantar surface of the hind paw, and the time to paw withdrawal is recorded.

-

PGE2 Administration: A solution of PGE2 in sterile saline (e.g., 100 ng in 10 µl) is injected intrathecally via lumbar puncture. Control animals receive an equivalent volume of saline.

-

Post-Injection Measurement: Thermal withdrawal latency is measured at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: The percentage decrease in withdrawal latency from baseline is calculated to determine the degree of hyperalgesia.

Murine Model of PGE2-Induced Bone Formation

-

Animals: Adult C57BL/6 mice (8-10 weeks old) are used.

-

PGE2 Preparation: PGE2 is dissolved in ethanol (B145695) and then diluted in sterile saline to the desired concentration (e.g., 6 mg/kg).

-

Administration: Mice receive a daily subcutaneous injection of PGE2 or vehicle control for a period of 2 to 4 weeks.

-

Bone Analysis: At the end of the treatment period, mice are euthanized, and femurs are collected.

-

Histomorphometry: Femurs are fixed, embedded in plastic, sectioned, and stained (e.g., with von Kossa and toluidine blue). Histomorphometric analysis is performed to quantify parameters such as osteoblast number, osteoid surface, and bone formation rate (after double calcein (B42510) labeling).

-

Micro-CT Analysis: Alternatively, or in addition, femurs can be analyzed by micro-computed tomography (µCT) to assess trabecular and cortical bone architecture.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PGE2 signaling and experimental design can aid in understanding and hypothesis generation.

PGE2 Signaling Pathways

PGE2 exerts its effects by binding to one of four EP receptors, which couple to different G-proteins and downstream signaling cascades.

Caption: PGE2 signaling through its four EP receptor subtypes.

General Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a test compound like 20-ethyl Prostaglandin E2.

Caption: A generalized workflow for in vivo compound testing.

Conclusion and Future Directions

While the in vivo effects of 20-ethyl Prostaglandin E2 remain to be elucidated, the extensive research on its parent compound, PGE2, provides a strong foundation for predicting its potential biological activities. The addition of an ethyl group to the ω-chain could potentially alter its metabolic stability, receptor binding kinetics, and overall potency. Future research should focus on direct in vivo studies of 20-ethyl PGE2 to characterize its pharmacokinetic and pharmacodynamic profiles. Such studies will be critical for determining its potential as a novel therapeutic agent for conditions influenced by the prostaglandin signaling pathway. Key areas of investigation should include its effects on inflammation, pain, bone remodeling, and immune function, with direct comparisons to PGE2.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 Enhances Gap Junctional Intercellular Communication in Clonal Epithelial Cells [mdpi.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]

- 8. Prostaglandin E2 (PGE2) increases the number of rat bone marrow osteogenic stromal cells (BMSC) via binding the EP4 receptor, activating sphingosine kinase and inhibiting caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]